MFCD18312379

Description

However, based on the structural and functional similarities of compounds discussed in the evidence (e.g., pyrrolo-triazines, boronic acids, pyrimidines), we can infer that MFCD18312379 likely belongs to a class of heterocyclic or organoboron compounds with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit distinct physicochemical properties, such as high polarity, moderate solubility, and bioactivity, which are critical for their utility in drug discovery or catalysis .

Without specific data on this compound, this analysis will focus on structurally analogous compounds from the evidence to illustrate a framework for comparative evaluation.

Properties

IUPAC Name |

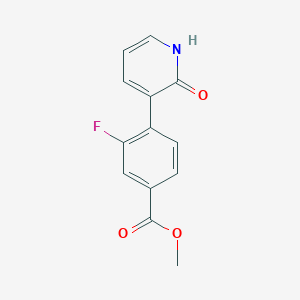

methyl 3-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13(17)8-4-5-9(11(14)7-8)10-3-2-6-15-12(10)16/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZCGRABCFKWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C2=CC=CNC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683074 | |

| Record name | Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262000-42-9 | |

| Record name | Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312379” involves specific chemical reactions and conditions. The preparation methods typically include:

Initial Reactants: The process begins with the selection of appropriate starting materials.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH.

Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.

Automation: Implementing automated systems to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18312379” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents like water, ethanol, or acetone are used depending on the reaction.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

“MFCD18312379” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions.

Biology: Employed in biological studies to understand its effects on living organisms.

Medicine: Investigated for potential therapeutic uses.

Industry: Utilized in the production of various industrial products.

Mechanism of Action

The mechanism by which “MFCD18312379” exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets within cells.

Pathways: It influences various biochemical pathways, leading to its observed effects.

Binding: The binding of “this compound” to its targets is crucial for its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds with structural and functional parallels to hypothetical MFCD18312378. Below is a detailed comparison based on molecular properties, synthetic routes, and bioactivity:

Table 1: Key Molecular Properties of Analogous Compounds

Key Observations:

Structural Diversity :

- CAS 918538-05-3 (C₆H₃Cl₂N₃) is a chlorinated pyrrolo-triazine with high chlorine content, contributing to its reactivity in substitution reactions .

- CAS 1046861-20-4 (C₆H₅BBrClO₂) is a boronic acid derivative with bromine and chlorine substituents, likely used in Suzuki-Miyaura cross-coupling reactions .

- CAS 54198-89-9 (C₅H₅ClN₂) is a chlorinated pyrimidine, a common scaffold in antiviral and anticancer agents .

Synthetic Accessibility :

- Pyrrolo-triazines (e.g., CAS 918538-05-3) are synthesized via nucleophilic aromatic substitution using reagents like N-ethyl-N,N-diisopropylamine and DMF .

- Boronic acids (e.g., CAS 1046861-20-4) require palladium-catalyzed cross-coupling under inert conditions .

- Pyrimidines (e.g., CAS 54198-89-9) are often prepared via nickel-catalyzed reactions followed by column chromatography .

Bioactivity and Safety :

- Chlorinated compounds (e.g., CAS 918538-05-3 and 54198-89-9) show moderate to high dermal and ocular toxicity (H315, H319) .

- Boronic acids (e.g., CAS 1046861-20-4) exhibit high GI absorption and BBB permeability, making them promising for CNS-targeted therapies .

Research Findings and Implications

- Pyrrolo-Triazines : Demonstrated utility in kinase inhibition due to their planar aromatic structure, which facilitates ATP-binding pocket interactions .

- Boronic Acids : Their electrophilic boron center enables covalent binding to biological targets, enhancing drug stability .

- Pyrimidines : Structural flexibility allows for tuning of solubility and metabolic stability, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.